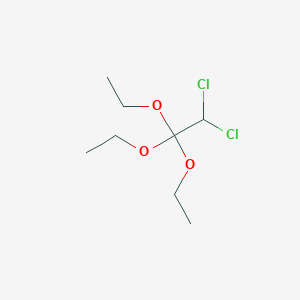
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride, also known as Clomiphene Related Compound A, is a chemical compound with the formula C26H30ClNO . It is related to Clomiphene, a medication used to treat infertility in women .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C26H29NO.ClH/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;/h5-18,21H,3-4,19-20H2,1-2H3;1H . This provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique
Stereochemical Analysis
- The stereochemistries of geometric isomers of related compounds, including 2-[p-(2-bromo-1,2-diphenylvinyl)phenoxy]triethylamine, have been investigated to determine their physical properties, which can be crucial for understanding the behavior of similar compounds like 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride in various applications (Richardson et al., 1976).
Crystal Structure and Solid-State Synthesis
- Research has focused on synthesizing and analyzing the crystal structure of compounds structurally related to this compound. For example, the synthesis and solid-state crystal structure of [2-(diphenylphosphinoyl)ethyl]diethylammonium dichlorocuprate(I) has been examined, providing insights into the molecular structure and interactions of similar compounds (Newton et al., 1974).
Synthesis and Characterization of Complexes
- Complexes involving compounds structurally similar to this compound have been synthesized and characterized, indicating the potential for creating diverse chemical entities with varied applications, such as in catalysis or material science (Al-Jeboori et al., 2014).
Photoresponsive Behavior in Novel Mesogens
- The photoresponsive behavior of novel azobenzene mesogens, which share structural similarities with this compound, has been studied for potential applications in optical storage devices (N et al., 2019).
Antibacterial Action
- Research on the antibacterial action of aryloxyethoxyethylbenzyl-dimethylammonium chlorides, which are structurally related to this compound, provides insights into their potential use in medical or sanitary applications (Weiss et al., 1951).
Electrochemical Applications
- Novel ionic liquids containing quaternary ammonium salts, similar in structure to this compound, have been evaluated for their electrochemical properties, suggesting potential applications in energy storage devices (Sato et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO.ClH/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;/h5-18,21H,3-4,19-20H2,1-2H3;1H/b26-21+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQKHXADDASFHZ-HCPJHKKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74056-26-1 |
Source


|
| Record name | 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074056261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(1,2-diphenylvinyl)phenoxy]ethyl(diethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














